molecular formula C7H13NO2 B8496195 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)aziridine

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)aziridine

Cat. No. B8496195
M. Wt: 143.18 g/mol
InChI Key: UNBXEUBRBQATOW-UHFFFAOYSA-N
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Patent
US07388118B2

Procedure details

Iodoazide 19 was added as a methyl t-butyl ether (MTBE) solution to LAH in MTBE at a slow rate such that the solvent undergoes very mild reflux. At the completion of the azide addition, the reaction is stirred overnight and then worked up by the addition of 4 n mL water and n mL 2 N aq. sodium hydroxide solution for every n g of LAH used. The slurry was filtered and the ethereal solution of 20 carried on the next step.
Name
Iodoazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([CH:7]1[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8]1)[CH2:5]I)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[N-]=[N+]=[N-].[OH-].[Na+]>C(OC)(C)(C)C.O>[CH3:12][C:9]1([CH3:13])[O:8][CH:7]([CH:4]2[CH2:5][NH:1]2)[CH2:11][O:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Iodoazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(CI)C1OC(OC1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(OCC(O1)C1NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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